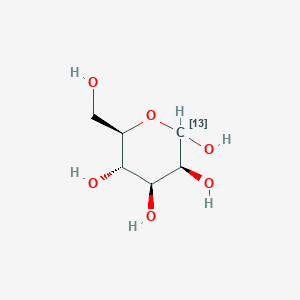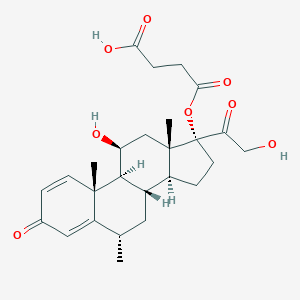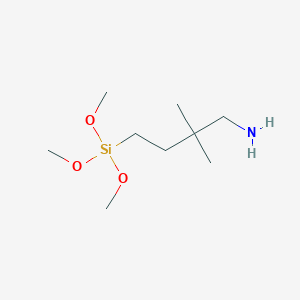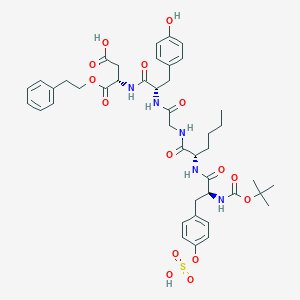![molecular formula C13H16Br2O B119324 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 104483-05-8](/img/structure/B119324.png)
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one, also known as DBMP, is a chemical compound that has been extensively studied for its applications in scientific research. DBMP is a synthetic organic compound that is primarily used as a reagent in organic synthesis. Its unique chemical structure has made it an important tool for researchers in a variety of fields.
Wirkmechanismus
The exact mechanism of action of 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is not fully understood. However, it is believed to act as a halogenating agent, meaning that it is capable of introducing halogens (such as bromine) into organic compounds. This property makes it useful in a variety of chemical reactions.
Biochemische Und Physiologische Effekte
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity levels. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has several advantages as a reagent in lab experiments. Its unique chemical structure makes it useful in a variety of reactions, and it is relatively easy to synthesize. However, it also has some limitations. It can be difficult to handle due to its high reactivity, and it is not always readily available.
Zukünftige Richtungen
There are several potential future directions for research involving 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one. One area of interest is in the development of new pharmaceuticals and agrochemicals. 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one's unique chemical structure makes it a valuable tool in the synthesis of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one and its potential uses in other chemical reactions. Finally, new synthesis methods for 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one may also be developed, potentially making it easier to handle and more widely available.
Synthesemethoden
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is typically synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-isobutylacetophenone with bromine to form 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. This intermediate product is then reacted with sodium hydroxide to form 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has a wide range of applications in scientific research. One of its primary uses is as a reagent in organic synthesis. It is commonly used in the preparation of ketones and aldehydes, as well as in the synthesis of other organic compounds. 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one has also been used in the development of new pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJIRVKFCUIHNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545812 |
Source


|
| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
CAS RN |
104483-05-8 |
Source


|
| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)
